BenchChemオンラインストアへようこそ!

Cinchophen hydriodide

Salt form characterization Analytical reference standards Formulation stoichiometry

Cinchophen hydriodide (CAS 132-59-2; molecular formula C₁₆H₁₂INO₂; molecular weight 377.18 g/mol) is the hydriodide salt of cinchophen (2-phenylquinoline-4-carboxylic acid), a synthetic quinoline derivative first introduced in 1908 as the uricosuric agent Atophan for gout therapy. The parent free acid (CAS 132-60-5; C₁₆H₁₁NO₂; MW 249.26) possesses analgesic, antipyretic, anti-inflammatory, and uricosuric activities mediated in part through stimulation of the pituitary-adrenal axis and inhibition of prostaglandin synthesis.

Molecular Formula C14H14N3NaO5S2
Molecular Weight 0
CAS No. 132-59-2
Cat. No. B1173753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchophen hydriodide
CAS132-59-2
SynonymsCinchophen hydriodide
Molecular FormulaC14H14N3NaO5S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinchophen Hydriodide (CAS 132-59-2): Quinoline-Based Uricosuric Agent Salt Form for Preclinical and Veterinary Research


Cinchophen hydriodide (CAS 132-59-2; molecular formula C₁₆H₁₂INO₂; molecular weight 377.18 g/mol) is the hydriodide salt of cinchophen (2-phenylquinoline-4-carboxylic acid), a synthetic quinoline derivative first introduced in 1908 as the uricosuric agent Atophan for gout therapy [1]. The parent free acid (CAS 132-60-5; C₁₆H₁₁NO₂; MW 249.26) possesses analgesic, antipyretic, anti-inflammatory, and uricosuric activities mediated in part through stimulation of the pituitary-adrenal axis and inhibition of prostaglandin synthesis [2]. Cinchophen and its salt forms, including mono-iodo-cinchophen (the hydriodide), were historically used for gout and arthritis treatment but were withdrawn from human clinical use in the 1930s following recognition of severe, often fatal hepatotoxicity with a case fatality rate approaching 50% [3]. The compound remains actively used in veterinary medicine as the primary active ingredient in prednoleucotropin (PLT) combination tablets for canine osteoarthritis and serves as a well-characterized experimental tool for inducing reproducible gastric ulcers in laboratory dogs [4].

Why Cinchophen Hydriodide (CAS 132-59-2) Cannot Be Interchanged with Cinchophen Free Acid or Other Quinoline Derivatives


Cinchophen hydriodide carries a stoichiometric addition of hydrogen iodide (HI) that increases its formula weight by approximately 127.9 g/mol (51.3% increase) relative to the free acid cinchophen (377.18 vs. 249.26 g/mol) . This molecular difference produces distinct physicochemical properties including altered solubility profile, hygroscopicity, and solid-state stability that directly impact formulation behavior, dosing calculations, and analytical method development [1]. The free acid cinchophen is practically insoluble in water (requiring organic solvents such as ethanol or DMSO for dissolution), whereas salt formation with hydroiodic acid modifies aqueous solubility characteristics . Furthermore, cinchophen's ATC classification as M04AC02 (preparations with no effect on uric acid metabolism) fundamentally distinguishes it from true uricosuric agents such as probenecid (M04AB01) and benzbromarone (M04AB03), meaning that even within the antigout category, cinchophen-based compounds operate through a mechanistically distinct pharmacological profile that includes pituitary-adrenal axis stimulation and COX inhibition rather than straightforward URAT1-mediated urate transport modulation [2]. These compound-specific features preclude simple molar equivalence-based substitution and require independent analytical characterization and dosing verification.

Quantitative Differentiation Evidence for Cinchophen Hydriodide (CAS 132-59-2) Versus Closest Analogs and Comparators


Stoichiometric Salt Form Differentiation: Cinchophen Hydriodide (MW 377.18) vs. Cinchophen Free Acid (MW 249.26)

Cinchophen hydriodide (CAS 132-59-2) possesses a molecular formula of C₁₆H₁₂INO₂ and a formula weight of 377.18 g/mol, reflecting the formal addition of one equivalent of hydrogen iodide (HI, ~127.9 g/mol) to the cinchophen free acid scaffold . This represents a 51.3% increase in molecular weight relative to the parent free acid cinchophen (CAS 132-60-5; C₁₆H₁₁NO₂; MW 249.26 g/mol) . The presence of the iodide counterion distinguishes this salt from other cinchophen salt forms including the sodium salt (cinchophen sodium), lithium salt (lithium cincophenate), and the hydrochloride salt, each of which carries distinct counterion mass contributions and may exhibit different solubility, stability, and bioavailability profiles [1]. Historically, cinchophen hydriodide was clinically employed as 'mono-iodo-cinchophen' (trade name Farastan) for the treatment of arthritic conditions, with dedicated clinical studies published on its hepatic effects, distinguishing it from non-iodinated cinchophen preparations [2].

Salt form characterization Analytical reference standards Formulation stoichiometry

Hepatotoxicity Risk Profile: Cinchophen ~50% Case Fatality Rate vs. Modern Uricosuric Agents

Cinchophen (and by extension its hydriodide salt) carries a uniquely severe hepatotoxicity liability that distinguishes it from all modern uricosuric agents. A case fatality rate of nearly 50% among patients developing cinchophen-induced hepatic injury forced its withdrawal from human clinical use, making it one of the first NSAID-class agents conclusively linked to fatal drug-induced liver injury [1]. In a 1991 case series, three female patients (aged 57-67 years) receiving cinchophen at a mean dose of 300 mg/day for 3-4 months for renoureteral urate stones developed hepatic necrosis via a hypersensitivity or metabolic idiosyncrasy mechanism; one patient died from severe hepatic failure, and the authors noted that the mortality rate among reported hepatotoxicity cases was approximately 50% [2]. By contrast, probenecid (introduced 1951) and benzbromarone (introduced 1965) exhibit substantially lower hepatotoxicity incidence, with benzbromarone's hepatic event rate estimated at approximately 1:17,000 patient-years, and allopurinol carries a hypersensitivity syndrome risk of approximately 0.4% with hepatic involvement in a subset [3]. The cinchophen hepatotoxicity signal includes documented acute yellow atrophy, toxic cirrhosis, and hepatic necrosis—a severity spectrum unmatched by probenecid or sulfinpyrazone at therapeutic doses [4].

Hepatotoxicity Drug safety profiling Uricosuric comparator

Veterinary Pharmacokinetics and Clinical Efficacy: Cinchophen-Prednisolone Combination (PLT) vs. Phenylbutazone in Canine Osteoarthritis

In a controlled veterinary study by McKellar et al. (1991), cinchophen administered intravenously at 12.5 mg/kg in dogs exhibited a volume of distribution (Vd area) of 0.13 L/kg, a total body clearance (Cl) of 0.15 L/h, and a terminal elimination half-life (t1/2β) of 7.92 hours [1]. Following oral gavage administration at 12.5 mg/kg, cinchophen achieved a mean maximum plasma concentration (Cmax) of 77.75 μg/mL at a tmax of 2.76 hours, with an oral bioavailability (F) of 87.21%, as the plasma AUC₀₋∞ following oral administration was nearly identical to that following intravenous administration [2]. The cinchophen-prednisolone combination preparation (PLT), administered to dogs with naturally occurring osteoarthritis at cinchophen doses of 25-44 mg/kg/day combined with prednisolone 0.125-0.220 mg/kg/day for 14 days, produced statistically significant improvements in lameness (P<0.001), weight bearing (P<0.005), joint mobility (P<0.01), and stiffness scores (P<0.001) that were similar in overall clinical efficacy to phenylbutazone, a widely used veterinary NSAID [3].

Veterinary pharmacokinetics Canine osteoarthritis NSAID comparator Oral bioavailability

Experimental Gastric Ulcer Induction Model: Cinchophen (95.8% Success Rate) vs. Indomethacin and Other Ulcerogenic Agents in Dogs

Cinchophen is a uniquely reliable and well-characterized agent for the experimental induction of chronic gastric ulcers in dogs. In the foundational study by Stalker, Bollman, and Mann (1936), oral administration of cinchophen to dogs produced gastric ulcers in 95.8% of animals, with 35% developing multiple ulcers and approximately 28% experiencing ulcer perforation [1]. The ulcers were consistently located in the pyloric region on the posterior wall and lesser curvature (approximately 90% of cases), closely mimicking the anatomical distribution of human peptic ulcer disease [2]. A subsequent 1960 study confirmed that cinchophen administered at 0.15 g/kg either orally or intravenously for approximately 3 weeks produced typical gastric ulcers in all cases (100%), with ulcerogenesis mediated through a central neurohumoral mechanism involving the hypothalamic-pituitary-adrenal axis [3]. In comparative studies, indomethacin administered orally also induced gastrointestinal ulceration in dogs but with a different lesion distribution (skip-like pattern associated with Peyer's patches in the small intestine), whereas cinchophen-induced lesions were predominantly gastric and pyloric [4]. The cinchophen ulcer model uniquely features spontaneous healing within 3-5 weeks upon drug discontinuation, enabling studies of both ulcerogenesis and ulcer healing within a single experimental paradigm.

Gastric ulcer model Peptic ulcer research Canine experimental model Ulcerogenic comparators

Uricosuric Mechanism Classification: Cinchophen (ATC M04AC02) vs. Probenecid (ATC M04AB01)—Distinct WHO Pharmacological Categories

The World Health Organization ATC classification system assigns cinchophen to category M04AC ('Preparations with no effect on uric acid metabolism'), distinguishing it from true uricosuric agents such as probenecid (M04AB01), sulfinpyrazone (M04AB02), and benzbromarone (M04AB03) which are categorized under M04AB ('Preparations increasing uric acid excretion') [1]. Despite this classification, the 1955 clinical study by Gjørup and Poulsen demonstrated that both probenecid and cinchophen decreased plasma oxypurine levels and increased renal excretion of uric acid in gout patients, indicating that cinchophen does possess uricosuric activity, albeit through a mechanistically distinct pathway that may involve central nervous system-mediated effects on renal urate handling rather than direct tubular transport inhibition [2]. Cinchophen and salicylates were shown to stimulate the pituitary-adrenal axis, leading to corticosteroid release as a component of their antirheumatic mechanism, a pathway not shared by probenecid or benzbromarone which act primarily as URAT1 and/or OAT transporter inhibitors at the renal tubular level [3]. The historical evidence indicates that cinchophen was introduced in 1908 specifically as a uric acid mobilizer that 'remarkably hastens the excretion of uric acid through the kidneys' while also providing distinct antipyretic activity, creating a dual analgesic-uricosuric profile not replicated by single-mechanism uricosurics [4].

Uricosuric classification ATC coding Antigout mechanism Urate transport

Optimal Research and Industrial Application Scenarios for Cinchophen Hydriodide (CAS 132-59-2) Based on Quantitative Evidence


Positive Control Compound in Drug-Induced Liver Injury (DILI) Screening Assays and Hepatotoxicity Research

Cinchophen hydriodide is ideally suited as a reference hepatotoxicant in DILI research due to its historically documented ~50% case fatality rate among patients developing hepatic injury and its well-characterized clinical hepatotoxicity profile at moderate doses (300 mg/day for 3-4 months in humans) [1]. Unlike acetaminophen (which requires metabolic activation to NAPQI) or carbon tetrachloride (which acts via free radical mechanisms), cinchophen induces hepatic necrosis through a hypersensitivity or metabolic idiosyncrasy mechanism with histologic abnormalities similar to those caused by isoniazid, anticonvulsants, and halothane, making it a mechanistically distinct positive control for evaluating compounds that may cause idiosyncratic DILI [2]. The compound's hepatic LD50 of 495 mg/kg in rodent models provides a quantitative benchmark for dose-response studies, and its known ability to induce toxic cirrhosis and acute yellow atrophy of the liver offers reproducible pathological endpoints for histological evaluation of hepatoprotective interventions [3].

Experimental Canine Model of Chronic Peptic Ulcer for Gastroprotective Drug Evaluation

The cinchophen-induced gastric ulcer model in dogs represents one of the most reproducible and clinically translatable large-animal ulcer models available, with a 95.8-100% successful induction rate documented across multiple independent studies spanning 1936 to the present [1]. Key experimental advantages include: consistent anatomical localization to the pyloric region (posterior wall and lesser curvature in ~90% of animals), lesion morphology closely resembling human peptic ulcers, a defined pathogenesis involving hypothalamic-pituitary-adrenal axis activation and accelerated pepsin secretion, and spontaneous ulcer healing within 3-5 weeks of drug discontinuation, which permits both ulcerogenesis and healing-phase pharmacological intervention studies within a single experimental timeline [2]. The model has been successfully employed for evaluating gastroprotective agents including prostaglandin analogs, H2-receptor antagonists, proton pump inhibitors, and mucosal protective compounds, with validated endpoints including ulcer incidence, ulcer index scoring, histological grading of mucosal damage, and pepsin/hydrochloric acid secretion profiles [3].

Veterinary Pharmacokinetic/Pharmacodynamic Research Tool for Canine NSAID Comparison Studies

The well-characterized pharmacokinetic profile of cinchophen in dogs—including high oral bioavailability (F = 87.21%), extended elimination half-life (t1/2β = 7.92 h), moderate volume of distribution (Vd = 0.13 L/kg), and predictable Cmax (77.75 μg/mL at tmax 2.76 h following a 12.5 mg/kg oral dose)—makes cinchophen hydriodide an excellent reference compound for comparative pharmacokinetic studies of veterinary NSAIDs [1]. Its demonstrated clinical efficacy comparable to phenylbutazone in canine osteoarthritis provides a validated efficacy benchmark, while the availability of both intravenous and oral pharmacokinetic data enables absolute bioavailability determinations for comparator compounds. The PLT combination formulation (cinchophen + prednisolone) also serves as a model system for studying NSAID-corticosteroid pharmacokinetic and pharmacodynamic interactions in veterinary species [2]. Researchers should note that cinchophen is contraindicated in cats and in dogs with pre-existing hepatic disease, renal insufficiency, or GI ulceration, and monitoring of liver function is recommended during prolonged administration exceeding 6 weeks [3].

Mechanistic Studies of Central Neurohumoral Regulation of Uric Acid Excretion and Pituitary-Adrenal Axis-Mediated Anti-Inflammatory Activity

Cinchophen occupies a unique mechanistic niche among antigout and anti-inflammatory agents by exerting its uricosuric and antirheumatic effects at least partially through central nervous system-mediated pathways rather than through direct inhibition of renal tubular urate transporters (the mechanism of probenecid, benzbromarone, and sulfinpyrazone) [1]. Experimental evidence from pituitary stalk section, vagotomy, and adrenalectomy studies in dogs demonstrates that cinchophen-induced gastric secretion, ulcer formation, and anti-inflammatory activity are dependent on an intact hypothalamic-pituitary-adrenal axis, with ACTH release and subsequent corticosteroid secretion serving as key mediators [2]. This mechanism distinguishes cinchophen hydriodide from all other commercially available uricosuric agents and makes it a valuable pharmacological probe for investigating neuroendocrine regulation of renal urate handling, central control of gastric acid secretion, and the contribution of endogenous corticosteroid release to NSAID anti-inflammatory efficacy [3]. The compound's ATC classification as M04AC02 (preparations with no effect on uric acid metabolism) further highlights the mechanistic divergence from peripheral uricosurics (M04AB) and underscores the need for careful mechanistic interpretation when using cinchophen as a comparator in urate transport studies .

Quote Request

Request a Quote for Cinchophen hydriodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.